![molecular formula C17H10N2O2 B3135034 2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-76-9](/img/structure/B3135034.png)
2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one
Overview
Description
2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that features a fused pyridine and chromene ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
The synthesis of 2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of a [4+2] cycloaddition reaction can be employed to form the fused ring system. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its structural similarity to DNA bases makes it a valuable tool in drug design and development .
Mechanism of Action
The mechanism of action of 2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds such as furopyridines, thienopyridines, and imidazopyridines. These compounds share structural similarities but differ in their specific biological activities and chemical properties. For example, furopyridines are known for their antihypertensive and antimicrobial activities, while imidazopyridines are used as GABA receptor agonists .
Properties
IUPAC Name |
2-pyridin-4-ylchromeno[2,3-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-3-1-2-4-15(12)21-17-13(16)5-6-14(19-17)11-7-9-18-10-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDPNGNWXDQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea](/img/structure/B3134958.png)
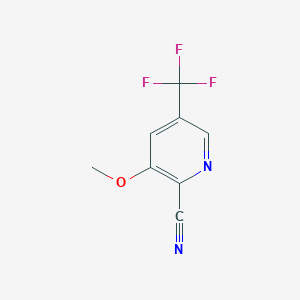


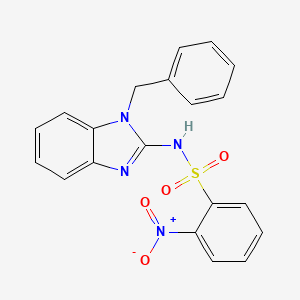
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B3135001.png)
![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)
![2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3135031.png)
![N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3135037.png)
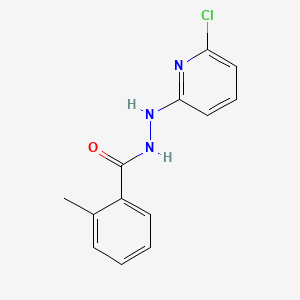
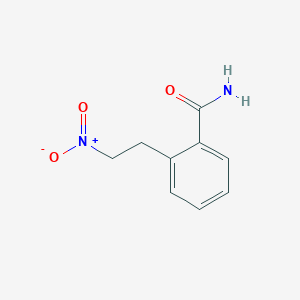
![2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile](/img/structure/B3135048.png)
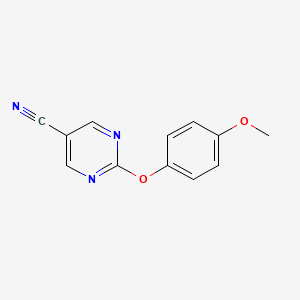
![2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B3135051.png)
